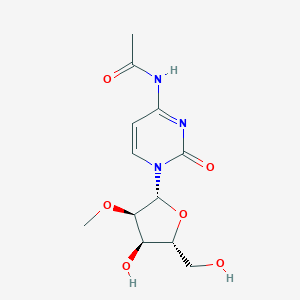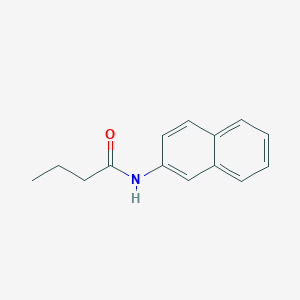
N-(6-Amino-2-pyridyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Amino-2-pyridyl)propionamide, commonly referred to as AP-6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AP-6 is a pyridine derivative that has a propionamide functional group attached to it. It has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
AP-6 has been extensively studied for its potential applications in various fields. In medicinal chemistry, AP-6 has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro. In biochemistry, AP-6 has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. In materials science, AP-6 has been used as a building block for the synthesis of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of AP-6 is not fully understood, but it is believed to be due to its ability to chelate metal ions. AP-6 has a pyridine ring that can coordinate with metal ions, and the propionamide functional group can act as a hydrogen bond acceptor. This allows AP-6 to selectively bind to metal ions and interfere with their biological functions.
Biochemical and Physiological Effects
AP-6 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AP-6 can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AP-6 has been found to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in tissue remodeling and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AP-6 in lab experiments is its high selectivity for metal ions. This allows for specific detection and quantification of metal ions in biological samples. AP-6 is also highly fluorescent, which makes it a useful tool for imaging studies. However, one limitation of using AP-6 is its potential toxicity. AP-6 has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of AP-6 in scientific research. One potential application is in the development of metal ion sensors for environmental monitoring. AP-6 could also be used as a building block for the synthesis of new metal-organic frameworks with unique properties. In addition, further studies are needed to fully understand the mechanism of action of AP-6 and its potential therapeutic applications.
Conclusion
In conclusion, AP-6 is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. AP-6 has been shown to have anti-inflammatory and anti-tumor properties, and it can selectively bind to metal ions. While AP-6 has advantages for lab experiments, its potential toxicity should be taken into consideration. Further studies are needed to fully understand the mechanism of action of AP-6 and its potential applications in scientific research.
Synthesemethoden
AP-6 can be synthesized using various methods, but the most common method is the reaction of 6-aminonicotinic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using sodium borohydride to obtain AP-6. This method has been optimized to provide high yields of AP-6 with minimal impurities.
Eigenschaften
IUPAC Name |
N-(6-aminopyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQGZYIKRWQBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(propylamido)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)









